![molecular formula C11H16O3 B3425027 Isololiolide CAS No. 38274-00-9](/img/structure/B3425027.png)
Isololiolide
Overview
Description
Isololiolide is a monoterpenoid with the molecular formula C11H16O3 . It is a carotenoid metabolite isolated from the brown alga Cystoseira tamariscifolia . It is cytotoxic and able to induce apoptosis in hepatocarcinoma cells through caspase-3 activation, decreased Bcl-2 levels, increased p53 expression, and PARP cleavage .
Synthesis Analysis
Isololiolide is a terpenoid isolated from Cystoseira tamariscifolia . The structure of the compound was established and confirmed by 1D and 2D NMR as well as HRMS spectral analysis .Molecular Structure Analysis
The molecular geometry of Isololiolide has been studied using computational approaches . The quantum chemical calculations were used from optimized geometries of the (6R,7aS)-, (6S,7aR)-, (6R,7aR)-, and (6S,7aS)-6-hydroxy-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one .Physical And Chemical Properties Analysis
Isololiolide has a molecular weight of 196.2 g/mol . It is an oil-type compound . More detailed physical and chemical properties are yet to be reported.Scientific Research Applications
Antiparasitic Potential
Isololiolide, isolated from the marine hydroid Macrorhynchia philippina, exhibits significant in vitro antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. It demonstrates a capability to disrupt the parasite's plasma membrane and depolarize its mitochondrial membrane without showing cytotoxicity to mammalian cells. Importantly, isololiolide passed safety checks, showing no mutagenic or genotoxic potential, and met most drug-likeness filters, making it a promising candidate for Chagas disease treatment (Lima et al., 2019).
Anticancer Properties
Isololiolide, derived from the brown algae Cystoseira tamariscifolia, exhibits strong cytotoxic activity against human hepatocarcinoma HepG2 cells. It induces significant apoptosis in these cells by altering the expression of apoptosis-related proteins, including increased PARP cleavage and p53 expression, and decreased procaspase-3 and Bcl-2 levels. This indicates its potential as a selective therapeutic agent against hepatocellular carcinoma (Vizetto-Duarte et al., 2016).
Phytotoxic Activity
Isololiolide has been identified as a phytotoxic substance in Marsilea crenata, an aquatic perennial fern. It inhibits seedling growth in various plants such as cress and barnyard grass, suggesting its potential use in organic agriculture as a biologically derived herbicide. The phytotoxic effects of isololiolide could contribute to developing new, environmentally friendly weed control methods (Islam et al., 2017).
Mechanism of Action
properties
IUPAC Name |
(6S,7aS)-6-hydroxy-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-10(2)5-7(12)6-11(3)8(10)4-9(13)14-11/h4,7,12H,5-6H2,1-3H3/t7-,11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVQXKKKAVVSMW-CPCISQLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC2(C1=CC(=O)O2)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@H](CC(C1=CC(=O)O2)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601142980 | |
Record name | (6S,7aS)-5,6,7,7a-Tetrahydro-6-hydroxy-4,4,7a-trimethyl-2(4H)-benzofuranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601142980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isololiolide | |
CAS RN |
38274-00-9 | |
Record name | (6S,7aS)-5,6,7,7a-Tetrahydro-6-hydroxy-4,4,7a-trimethyl-2(4H)-benzofuranone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38274-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6S,7aS)-5,6,7,7a-Tetrahydro-6-hydroxy-4,4,7a-trimethyl-2(4H)-benzofuranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601142980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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